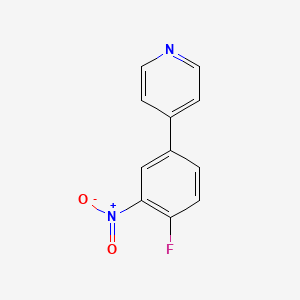

4-(4-Fluoro-3-nitrophenyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Fluoro-3-nitrophenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as anilides . It is a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “4-(4-Fluoro-3-nitrophenyl)pyridine” can be analyzed using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level . The optimized structure calculated using DFT is compared with the experimentally determined molecular structure in the solid state .Chemical Reactions Analysis

The compound has been found to be involved in oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . It has also been reported that 4-fluoro-3-nitrophenyl azide forms ring-expanded dehydroazepine as a major product .Physical And Chemical Properties Analysis

The molecular weight of “4-(4-Fluoro-3-nitrophenyl)pyridine” is 182.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 182.02400351 g/mol .Wissenschaftliche Forschungsanwendungen

Nucleic Acid-Based Imaging Technology

A study developed orthogonal extra base pairs expanding the genetic alphabet, creating novel, unnatural base pairs between fluorophore and quencher nucleobase analogues. This development allows for the detection of target nucleic acid sequences using molecular beacons and real-time PCR, demonstrating the potential of these unnatural base pairs in sensing and diagnostic applications as well as basic research imaging tools (Kimoto et al., 2010).

Photochemistry of Nitrophenyldihydropyridines

Research on 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates highlighted the role of intramolecular electron transfer in quenching fluorescence in 3-nitrophenyl derivatives, suggesting these compounds' potential for building new photoinduced electron-transfer systems. This insight can contribute to the development of photolabile drugs and advanced materials (Fasani et al., 2006).

Fluorescent pH Sensor

A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it an effective fluorescent pH sensor. This property enables its application in detecting acidic and basic organic vapors and potentially in biomedical imaging and environmental monitoring (Yang et al., 2013).

Luminescent Sensor for Nitroaniline Detection

A triphenylamine-functionalized material demonstrated superior sensitivity and selectivity towards p-nitroaniline detection, offering a promising luminescent sensor for nitroaromatic detection. This development is significant for environmental monitoring and safety applications (Ji et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The flexible chemistry of “4-(4-Fluoro-3-nitrophenyl)pyridine” and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted . This suggests potential future directions for research and application of this compound.

Eigenschaften

IUPAC Name |

4-(4-fluoro-3-nitrophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOFFMHWMDPJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-nitrophenyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)

![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)

![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)